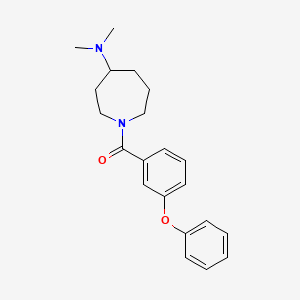![molecular formula C18H13N3OS2 B5309101 N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide, also known as BH3I-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for Bcl-2 family proteins, which are key regulators of apoptosis, or programmed cell death. In
Wirkmechanismus
N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide binds to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of caspases and ultimately apoptosis. N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been shown to have a high affinity for Bcl-2, Bcl-xL, and Mcl-1, which are all key regulators of apoptosis.
Biochemical and Physiological Effects:
N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells through the disruption of Bcl-2 family protein interactions. This compound has also been shown to inhibit tumor growth in animal models. In addition, N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide is its high affinity for Bcl-2 family proteins, making it a potent inhibitor of apoptosis. This compound has also been shown to have good selectivity, binding specifically to Bcl-2 family proteins without affecting other cellular processes. However, one limitation of N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. This compound also has a short half-life in vivo, which may limit its efficacy in cancer treatment.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide. One area of research is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another direction is the investigation of combination therapies using N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide and other chemotherapeutic agents. Additionally, the use of N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide as a tool for studying the role of Bcl-2 family proteins in apoptosis and cancer biology is an important area of research. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide is an important direction for future research.
Synthesemethoden
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide involves a series of chemical reactions starting with the reaction of 2-amino-5-nitrobenzimidazole with 2-thiophenecarboxaldehyde to produce 1-(2-thienyl)-N-(2-nitrophenyl)-1H-benzimidazol-2-amine. This intermediate compound is then reacted with 2-bromo-1-(2-thienyl)ethanone in the presence of a base to produce N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide. The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. Bcl-2 family proteins are known to play a critical role in the regulation of apoptosis, and overexpression of these proteins is often associated with cancer cell survival and resistance to chemotherapy. N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been shown to selectively bind to Bcl-2 family proteins, disrupting their interactions with other proteins and promoting apoptosis in cancer cells. This compound has been tested in various cancer cell lines and animal models, showing promising results in inducing apoptosis and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-thiophen-2-ylethenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-18(16-8-4-10-24-16)21-15(11-12-5-3-9-23-12)17-19-13-6-1-2-7-14(13)20-17/h1-11H,(H,19,20)(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKYYPOJNJNYKB-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CS3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=CS3)/NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5-trimethyl-N-[1-(2-thienylcarbonyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5309028.png)
![2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B5309030.png)

![N-(cyclopropylmethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5309041.png)
![2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5309058.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5309061.png)
![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)

![2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5309087.png)

![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)